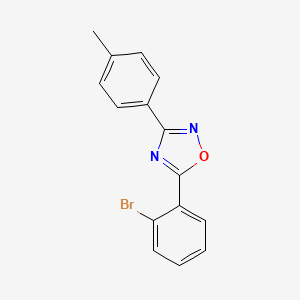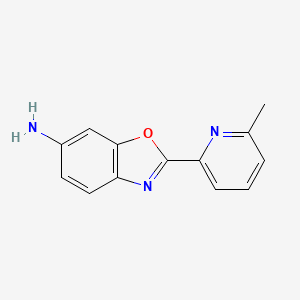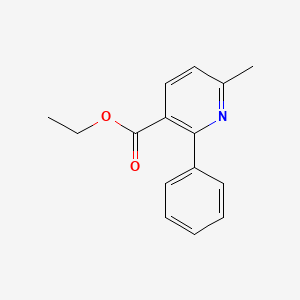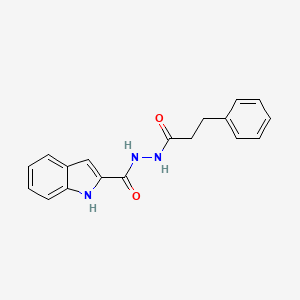![molecular formula C24H22N2O5 B12452285 N-[(2-{[(4-methylphenyl)carbonyl]amino}phenyl)carbonyl]tyrosine](/img/structure/B12452285.png)
N-[(2-{[(4-methylphenyl)carbonyl]amino}phenyl)carbonyl]tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-{[(4-methylphenyl)carbonyl]amino}phenyl)carbonyl]tyrosine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tyrosine moiety linked to a phenyl group through a carbonyl bridge, with an additional 4-methylphenyl group attached via an amide bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-{[(4-methylphenyl)carbonyl]amino}phenyl)carbonyl]tyrosine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amide Bond: The reaction between 4-methylbenzoic acid and aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form N-(4-methylphenyl)benzamide.
Introduction of the Tyrosine Moiety: The N-(4-methylphenyl)benzamide is then reacted with tyrosine in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[(2-{[(4-methylphenyl)carbonyl]amino}phenyl)carbonyl]tyrosine can undergo various chemical reactions, including:
Oxidation: The phenyl and tyrosine moieties can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学的研究の応用
N-[(2-{[(4-methylphenyl)carbonyl]amino}phenyl)carbonyl]tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-[(2-{[(4-methylphenyl)carbonyl]amino}phenyl)carbonyl]tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
N-(4-methylphenyl)benzamide: Shares the 4-methylphenyl and benzamide moieties but lacks the tyrosine component.
N-(2-phenylcarbonyl)tyrosine: Similar structure but without the 4-methylphenyl group.
Uniqueness
N-[(2-{[(4-methylphenyl)carbonyl]amino}phenyl)carbonyl]tyrosine is unique due to the combination of the 4-methylphenyl, benzamide, and tyrosine moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
特性
分子式 |
C24H22N2O5 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H22N2O5/c1-15-6-10-17(11-7-15)22(28)25-20-5-3-2-4-19(20)23(29)26-21(24(30)31)14-16-8-12-18(27)13-9-16/h2-13,21,27H,14H2,1H3,(H,25,28)(H,26,29)(H,30,31) |
InChIキー |
XGZCRJKXOPENTC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}cyclohexanecarboxamide](/img/structure/B12452204.png)

![2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12452212.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B12452213.png)

![4-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B12452218.png)
![N-(1-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide (non-preferred name)](/img/structure/B12452221.png)
![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12452224.png)


![2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12452259.png)



